5-oxo-2-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-5H-chromeno[2,3-b]pyridine-3-carboxamide
Description
5-oxo-2-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-5H-chromeno[2,3-b]pyridine-3-carboxamide (CAS: 241127-08-2) is a fluorinated chromenopyridine derivative with a molecular formula of C₂₁H₁₀F₆N₂O₃ and a molecular weight of 452.3 g/mol . Its structure comprises a chromeno[2,3-b]pyridine core substituted with a trifluoromethyl group at position 2 and a carboxamide moiety linked to a 3-(trifluoromethyl)benzyl group. This compound is characterized by high purity (≥95%) and is primarily utilized in research settings for exploring structure-activity relationships (SAR) in medicinal chemistry .
The presence of two trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it a candidate for pharmacological studies.
Properties
IUPAC Name |
5-oxo-2-(trifluoromethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]chromeno[2,3-b]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12F6N2O3/c23-21(24,25)12-5-3-4-11(8-12)10-29-19(32)15-9-14-17(31)13-6-1-2-7-16(13)33-20(14)30-18(15)22(26,27)28/h1-9H,10H2,(H,29,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDMXPIOBZTGFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(N=C3O2)C(F)(F)F)C(=O)NCC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12F6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-oxo-2-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-5H-chromeno[2,3-b]pyridine-3-carboxamide (referred to as "Compound A") is a synthetic organic compound that has gained attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound A has the molecular formula and features a complex structure characterized by a chromeno-pyridine core. The presence of trifluoromethyl groups enhances its lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 429.4 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Recent studies have highlighted the anticancer potential of Compound A. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including:
- Jurkat Cells : IC50 = 4.64 ± 0.08 µM
- HeLa Cells : Significant inhibition observed
- MCF-7 Cells : Notable cytotoxicity
The mechanism of action involves cell cycle arrest in the sub-G1 phase, indicating apoptosis induction. Additionally, in vivo studies using the chick chorioallantoic membrane (CAM) assay demonstrated significant antiangiogenic effects, suggesting that Compound A inhibits blood vessel formation in tumors .
The molecular docking studies revealed that Compound A interacts effectively with matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are critical in cancer progression and metastasis. The binding energies were recorded at -9.0 kcal/mol for MMP-2 and -7.8 kcal/mol for MMP-9, indicating strong binding affinity compared to existing anticancer drugs .
Study 1: In Vitro Analysis
A comprehensive in vitro analysis was conducted to evaluate the anticancer efficacy of Compound A on various tumor cell lines. The results indicated that the compound significantly inhibited cell proliferation across all tested lines, with the Jurkat cells showing the highest sensitivity.
Study 2: In Vivo Evaluation
In vivo experiments utilizing CAM assays demonstrated that Compound A not only inhibited tumor growth but also reduced angiogenesis significantly. This dual action suggests its potential as a therapeutic agent in cancer treatment.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential therapeutic applications, particularly in the field of oncology and infectious diseases. Its structural features suggest it may interact with biological targets effectively.
Anticancer Activity
Research indicates that derivatives of chromeno[2,3-b]pyridine frameworks exhibit anticancer properties. Studies have shown that certain compounds within this family can inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to 5-oxo-2-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-5H-chromeno[2,3-b]pyridine-3-carboxamide have demonstrated significant cytotoxic effects against breast cancer cells through apoptosis induction and cell cycle arrest mechanisms .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. Research has highlighted its effectiveness against specific bacterial strains, suggesting that it may serve as a lead compound for developing new antibiotics . The trifluoromethyl groups in the structure enhance lipophilicity, potentially improving membrane permeability and bioactivity.
Several studies have documented the biological activities of related chromeno[2,3-b]pyridine derivatives, emphasizing their pharmacological potential.
Enzyme Inhibition
Chromeno[2,3-b]pyridine derivatives have been studied for their ability to inhibit enzymes associated with various diseases. For example, some compounds have shown inhibitory effects on New Delhi metallo-β-lactamase 1, a significant enzyme in antibiotic resistance . The mechanism of action typically involves binding to the active site of the enzyme, thereby blocking substrate access.
Antiviral Activity
There is emerging evidence that these compounds may exhibit antiviral properties. Preliminary studies suggest that certain derivatives can inhibit viral replication in vitro, making them candidates for further development against viral infections .
Synthetic Methodologies
The synthesis of this compound involves several innovative approaches.
Multi-step Synthesis
Various synthetic routes have been developed to create chromeno[2,3-b]pyridine derivatives. These often involve multi-step reactions starting from readily available precursors such as coumarins and pyridines . The synthesis typically includes cyclization reactions and functional group modifications to achieve the desired structural features.
Catalytic Methods
Recent advancements in catalysis have improved the efficiency of synthesizing these compounds. Transition metal-catalyzed reactions are particularly noteworthy as they allow for selective transformations under mild conditions . This approach not only enhances yield but also reduces the environmental impact of chemical synthesis.
Case Study: Anticancer Screening
In a study published by MDPI, derivatives similar to this compound were screened against several cancer cell lines. Results indicated IC50 values in the low micromolar range, showcasing their potential as anticancer agents .
Case Study: Antimicrobial Evaluation
A comprehensive evaluation of various chromeno[2,3-b]pyridine derivatives revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted structure-activity relationships that could guide future drug design efforts .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-oxo-N-phenyl-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide (CAS: 339020-72-3)
- Molecular Formula : C₂₀H₁₁F₃N₂O₃
- Molecular Weight : 384.31 g/mol
- Key Differences :
- The benzyl group in the target compound is replaced with a phenyl ring, reducing steric bulk and altering electronic properties.
- Lower molecular weight (384.31 vs. 452.3 g/mol) due to the absence of a trifluoromethyl group on the benzyl moiety.
- Applications: Used in kinase inhibition studies, with Parchem Chemicals noting its relevance in high-throughput screening .
N-Benzyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide
- Molecular Formula : C₂₁H₁₃F₃N₂O₃ (estimated)
- Key Differences :
5-Chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide (CAS: 338977-82-5)
- Molecular Formula : C₂₁H₁₂ClF₅N₂O₂
- Molecular Weight : 466.78 g/mol
- Key Differences: Contains a pyridine ring instead of chromenopyridine, with a chlorine substituent at position 5.
Ethyl 2-Amino-7-cyclobutyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate (Compound 35)
- Molecular Formula : C₂₀H₁₉N₂O₄ (estimated)
- The ethyl carboxylate ester at position 3 and cyclobutyl substituent at position 7 modify pharmacokinetic properties, favoring oral bioavailability in preclinical models .
Structural and Functional Analysis
Table 1: Comparative Analysis of Key Compounds
Research Implications
- Trifluoromethyl vs. Phenyl Groups : The trifluoromethyl substitution at position 2 and the benzyl moiety in the target compound confer superior metabolic stability over phenyl-substituted analogs .
- Chromenopyridine vs. Pyridine Cores: Chromenopyridine derivatives exhibit broader biological activity due to fused aromatic systems, whereas pyridine-based analogs (e.g., CAS: 338977-82-5) may target specific enzymes .
- Amino vs. Trifluoromethyl Substitutions: Amino-substituted derivatives (e.g., Compound 35) prioritize hydrogen-bond interactions, while trifluoromethyl groups enhance hydrophobic binding .
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step protocols, starting with functionalization of pyridine or chromene precursors. Key steps include:
- Chlorination and trifluoromethylation of the pyridine ring to introduce substituents, followed by coupling with a benzylamine derivative .
- Cyclization under reflux with a mixture of acetic acid and acetic anhydride, catalyzed by sodium acetate, as demonstrated in analogous heterocyclic systems .
- Recrystallization from ethyl acetate/ethanol (3:2) to yield pure crystals, ensuring minimal impurities .
Optimization focuses on temperature control during reflux (8–10 hours) and stoichiometric balancing of reagents to maximize yield (~78%) .
Advanced: How can X-ray crystallography resolve conformational dynamics and intermolecular interactions?
Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for:
- Puckering analysis of the chromeno-pyridine core, measuring deviations (e.g., 0.224 Å from the mean plane) to determine boat or chair conformations .
- Dihedral angle calculations between fused rings (e.g., 80.94° between thiazolopyrimidine and benzene rings) to assess planarity and steric effects .
- Hydrogen bonding networks (e.g., C—H···O interactions) mapped using bifurcation analysis to understand crystal packing and stability .
Refinement with riding models for H-atoms ensures accurate electron density maps .
Basic: What spectroscopic and chromatographic techniques validate structural integrity?
Answer:
- NMR spectroscopy (¹H/¹³C): Assign peaks for trifluoromethyl groups (δ ~110–120 ppm for ¹⁹F coupling) and benzyl protons (δ ~4.5–5.0 ppm for N-CH₂) .
- IR spectroscopy : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular ions (e.g., [M+H]⁺) and fragments, aligning with predicted isotopic patterns for Cl/F .
- HPLC : Purity assessment using C18 columns and UV detection at 254 nm .
Advanced: How to design in vitro assays for receptor affinity and functional activity?
Answer:
- Receptor binding assays : Use CHO cells transfected with target receptors (e.g., V1b, as in SSR149415 studies) and measure competitive displacement with radiolabeled ligands (IC₅₀ values) .
- Calcium flux assays : Detect intracellular Ca²⁺ changes via fluorescent dyes (e.g., Fura-2) upon receptor activation, with nanomolar potency thresholds .
- Selectivity profiling : Cross-test against related receptors (e.g., V1a, V2, oxytocin) to rule off-target effects .
Advanced: How to establish structure-activity relationships (SAR) for trifluoromethyl groups?
Answer:
- Analog synthesis : Replace -CF₃ with -CH₃, -Cl, or -Br and compare bioactivity .
- Pharmacophore modeling : Use docking simulations (e.g., AutoDock Vina) to assess how -CF₃ enhances hydrophobic interactions or steric hindrance .
- In vivo testing : Evaluate pharmacokinetics (e.g., oral bioavailability, plasma half-life) in rodent models, as done for SSR149415 .
Basic: How to predict and validate solubility and stability under physiological conditions?
Answer:
- Computational tools : ACD/Labs Percepta predicts logP (lipophilicity) and aqueous solubility .
- Experimental validation : Shake-flask method in PBS (pH 7.4) with HPLC quantification. Stability tests include forced degradation (heat, light, pH extremes) followed by LC-MS analysis .
Advanced: How to resolve contradictions in biological activity across assays?
Answer:
- Orthogonal assays : Combine binding (e.g., SPR) and functional assays (e.g., cAMP inhibition) to confirm mechanism .
- Species-specific testing : Compare human vs. rodent receptor isoforms, as affinity differences may arise from receptor polymorphisms .
- Metabolite screening : Identify active metabolites via liver microsome incubation and LC-MS/MS to explain discrepancies between in vitro and in vivo results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
